molecular formula C29H44N12O10 B1145966 Valganciclovir N3,N3'-Methylene Dimer CAS No. 1401661-96-8

Valganciclovir N3,N3'-Methylene Dimer

カタログ番号: B1145966
CAS番号: 1401661-96-8
分子量: 720.7 g/mol
InChIキー: DIHCHOAFMJSQHS-BTRQGYIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Significance within Antiviral Compound Research

The primary role of Valganciclovir (B601543) N3,N3'-Methylene Dimer in antiviral research is not as a therapeutic agent itself, but as a critical analytical tool. synzeal.comcleanchemlab.com In the manufacturing of active pharmaceutical ingredients (APIs) like Valganciclovir, stringent control of impurities is a regulatory requirement. synzeal.com The presence of impurities can potentially impact the efficacy and safety of the medication. Therefore, having well-characterized reference standards of potential impurities is essential for the development and validation of analytical methods to detect and quantify them. synzeal.comcleanchemlab.com

Valganciclovir N3,N3'-Methylene Dimer is one such reference standard. lgcstandards.com Its availability allows pharmaceutical scientists to accurately identify and measure its presence in batches of Valganciclovir, ensuring that it does not exceed specified limits. While there is a lack of public research on the specific biological activity of this dimer, its structural relationship to the active drug Ganciclovir (B1264) necessitates its monitoring.

Below is a table summarizing the key chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C29H44N12O10 nih.gov
Molecular Weight 720.75 g/mol pharmaffiliates.com
CAS Number 1401661-96-8 pharmaffiliates.compharmaffiliates.com
Appearance White to Off-White Solid theclinivex.com
IUPAC Name [2-[[2-[[[9-[[1-[(2S)-2-amino-3-methylbutanoyl]oxy-3-hydroxypropan-2-yl]oxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate lgcstandards.com

Overview of Dimeric Nucleoside Analogues

This compound belongs to a broader class of molecules known as dimeric nucleoside analogues. Nucleoside analogues are a cornerstone of antiviral therapy, designed to mimic natural nucleosides and interfere with viral replication. nih.govmdpi.commdpi.com The dimerization of these analogues represents a strategic approach in medicinal chemistry to potentially enhance their therapeutic properties. nih.gov

The concept behind creating dimeric nucleoside analogues often involves linking two monomeric nucleoside units together, either of the same type (homodimers) or different types (heterodimers). This linkage can be achieved through various chemical bridges. In the case of this compound, two Valganciclovir molecules are linked via a methylene (B1212753) bridge between the N3 positions of the purine (B94841) rings.

The rationale for synthesizing such dimers is multifaceted. One primary goal is the development of prodrugs. mdpi.com A dimer may be pharmacokinetically inactive itself but can be designed to be cleaved in the body to release two molecules of the active monomeric drug. This can potentially lead to improved bioavailability, altered distribution, and a sustained-release profile. Another approach explores the potential for dimers to have unique biological activities, possibly interacting with viral enzymes or other cellular targets in a manner distinct from their monomeric counterparts. nih.gov Research in this area is ongoing, with scientists exploring various linker chemistries and monomer combinations to develop novel antiviral agents with improved efficacy and resistance profiles. nih.govmdpi.com The study of compounds like this compound, even as impurities, contributes to the broader understanding of the structure-activity relationships of this class of molecules.

特性

CAS番号

1401661-96-8

分子式

C29H44N12O10

分子量

720.7 g/mol

IUPAC名

[2-[[2-[[[9-[[1-[(2S)-2-amino-3-methylbutanoyl]oxy-3-hydroxypropan-2-yl]oxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C29H44N12O10/c1-14(2)18(30)26(46)48-7-16(5-42)50-12-40-10-34-20-22(40)36-28(38-24(20)44)32-9-33-29-37-23-21(25(45)39-29)35-11-41(23)13-51-17(6-43)8-49-27(47)19(31)15(3)4/h10-11,14-19,42-43H,5-9,12-13,30-31H2,1-4H3,(H2,32,36,38,44)(H2,33,37,39,45)/t16?,17?,18-,19-/m0/s1

InChIキー

DIHCHOAFMJSQHS-BTRQGYIVSA-N

異性体SMILES

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COC(CO)COC(=O)[C@H](C(C)C)N)N

正規SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COC(CO)COC(=O)C(C(C)C)N)N

同義語

1,​1’-​[Methylenebis[imino(​1,​6-​dihydro-​6-​oxo-​9H-​purine-​2,​9-​diyl)​methyleneoxy[2-​(hydroxymethyl)​-​2,​1-​ethanediyl]​]​] Ester L-​Valine,

製品の起源

United States

Synthetic Methodologies for Valganciclovir N3,n3 Methylene Dimer

Precursor Chemistry and Derivatization Approaches

The synthesis of Valganciclovir (B601543) N3,N3'-Methylene Dimer is intrinsically linked to the chemistry of its precursors, primarily Ganciclovir (B1264) and Valganciclovir itself. The formation of this dimer is often a result of degradation or side reactions occurring during the synthesis or storage of the active pharmaceutical ingredient.

Ganciclovir Modification Strategies

Ganciclovir serves as the fundamental building block for Valganciclovir. Synthetic routes to Ganciclovir often involve the N-alkylation of a protected guanine (B1146940) derivative with an appropriate acyclic side chain. ias.ac.in One common strategy involves the use of 1,3-dibenzyloxy-2-acetoxymethoxy propane (B168953) to introduce the acyclic portion. ias.ac.in Alternative one-pot syntheses aim for regioselective N9-alkylation of guanine, sometimes employing catalysts like acidic Amberlite IR-120 to improve efficiency and reduce the formation of N7 isomers. ias.ac.in

The modification of Ganciclovir to yield Valganciclovir involves the esterification of the primary hydroxyl group of the acyclic side chain with L-valine. This process can be complex, often requiring protection and deprotection steps to ensure regioselectivity. The presence of reactive sites on both the guanine base and the side chain makes Ganciclovir susceptible to various modifications, including the potential for dimerization.

Methylene (B1212753) Dimerization Reaction Pathways

The formation of the N3,N3'-Methylene Dimer is believed to occur through the reaction of two Ganciclovir or Valganciclovir molecules with a source of formaldehyde (B43269). Formaldehyde can be introduced as a reagent or generated in situ from the degradation of excipients or solvents. The exocyclic amino group and the N3-imino proton of the guanine ring are potential sites for reaction with formaldehyde.

The likely mechanism involves the formation of a hydroxymethyl intermediate at the N3 position of the guanine ring, which then reacts with a second guanine moiety to form the stable methylene bridge. This type of reaction is a known pathway for the formation of cross-linked impurities in nucleoside analogs. Studies on the degradation of similar antiviral drugs, such as Acyclovir, have identified formaldehyde adducts as degradation products. nih.gov

Isolation and Purification Techniques for Dimer Products

The isolation and purification of the Valganciclovir N3,N3'-Methylene Dimer are crucial for its use as a reference standard in analytical methods to control the quality of Valganciclovir drug products. High-performance liquid chromatography (HPLC) is the primary technique used for the separation and quantification of Valganciclovir and its impurities. wisdomlib.orgdaicelpharmastandards.com

Table 1: Chromatographic Parameters for Impurity Profiling

ParameterDetails
Column Reverse-phase columns, such as C18, are commonly used for the separation of polar compounds like Valganciclovir and its impurities. wisdomlib.org
Mobile Phase A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve optimal separation. wisdomlib.org
Detection UV detection is commonly used, with the wavelength set to the absorbance maximum of the purine (B94841) chromophore.
Preparative HPLC For the isolation of larger quantities of the dimer for characterization and as a reference standard, preparative HPLC is the method of choice.

The characterization of the isolated dimer is then performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure. daicelpharmastandards.com

Stereochemical Considerations in Dimer Synthesis

Valganciclovir itself is a mixture of two diastereomers due to the chiral center in the L-valine moiety and the prochiral center in the acyclic side chain of Ganciclovir. nih.gov The formation of the N3,N3'-Methylene Dimer introduces additional complexity to the stereochemistry.

The dimerization reaction links two Valganciclovir molecules, each of which can be one of two diastereomers. This can potentially lead to the formation of a mixture of diastereomeric dimers. The specific stereoisomers formed would depend on the relative reactivity of the individual Valganciclovir diastereomers in the dimerization reaction.

The separation of these dimeric diastereomers would require advanced chiral chromatography techniques. Chiral stationary phases (CSPs) are often employed for the separation of stereoisomers. The development of such a method would be essential for the complete stereochemical characterization of the this compound impurity.

Structural Characterization and Elucidation of Valganciclovir N3,n3 Methylene Dimer

Advanced Spectroscopic Characterization Methods

The definitive structural elucidation of Valganciclovir (B601543) N3,N3'-Methylene Dimer relies on a combination of advanced spectroscopic techniques. While detailed proprietary data is often held by manufacturers, the principles of these methods provide a clear framework for characterization. Reference standards for this impurity are available from various suppliers, who provide comprehensive Certificates of Analysis, indicating that such characterization has been thoroughly performed. researchgate.netsynzeal.comlgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in confirming the core structure and the methylene (B1212753) bridge that defines the dimer.

¹H NMR: Would be expected to show characteristic signals for the valine ester moieties, the purine (B94841) rings, and the acyclic side chains, similar to the parent drug, Valganciclovir. Crucially, a distinct signal corresponding to the protons of the N3,N3'-methylene bridge (-N-CH₂-N-) would be a key identifier. The integration of this signal relative to other protons in the molecule would confirm the dimeric structure.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning all proton and carbon signals unambiguously and confirming the connectivity between the two Valganciclovir units through the methylene linker.

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the dimer, providing unequivocal evidence of its identity.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be used to determine the exact mass of the dimer. researchgate.net This allows for the calculation of its elemental composition, which must match the molecular formula C₂₉H₄₄N₁₂O₁₀. akjournals.comijpsonline.com The expected monoisotopic mass is approximately 720.330 g/mol . akjournals.com

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS studies would reveal characteristic daughter ions. The fragmentation pathway would likely involve the cleavage of the valine ester, the glycosidic bond, and potentially the methylene bridge, providing further structural confirmation. researchgate.netakjournals.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of the dimer would exhibit characteristic absorption bands for:

N-H stretching (amines and amides)

O-H stretching (hydroxyl groups)

C=O stretching (ester and amide carbonyls)

Chromatographic Techniques for Purity Assessment

The purity of Valganciclovir and the quantification of impurities like the N3,N3'-Methylene Dimer are primarily assessed using high-performance liquid chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC). jpionline.org Stability-indicating analytical methods are developed and validated according to ICH guidelines to separate the main compound from all potential process-related impurities and degradation products. akjournals.comejpmr.com

Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are performed to ensure the analytical method can effectively separate the resulting degradation products from the parent drug and other impurities. researchgate.netakjournals.comakjournals.comejpmr.com

Table 1: Typical RP-HPLC Parameters for Valganciclovir and Impurity Analysis

Parameter Typical Conditions
Column C18 (e.g., Hypersil Gold, Shimadzu C18, Phenomenex Gemini) researchgate.netjpionline.orgejpmr.com
Mobile Phase A Aqueous buffer (e.g., 0.01M Potassium Dihydrogen Orthophosphate, 0.05% Orthophosphoric Acid, 0.01M Sodium Dihydrogen Phosphate) akjournals.comjpionline.orgejpmr.com
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727) akjournals.comjpionline.org
Gradient/Isocratic Both gradient and isocratic elution can be used. researchgate.net
Flow Rate 0.6 - 1.0 mL/min akjournals.comjpionline.orgejpmr.com
Detection UV at approximately 252-254 nm akjournals.comjpionline.org

| Column Temperature | Ambient jpionline.org |

The retention time of the Valganciclovir N3,N3'-Methylene Dimer would be distinct from that of Valganciclovir and other known impurities under optimized chromatographic conditions, allowing for its accurate quantification. The method validation would include specificity, linearity, range, accuracy, precision, and robustness to ensure reliable performance. jpionline.orgejpmr.com

Structural Confirmation through Analytical Techniques

The definitive structural confirmation of this compound is achieved by synthesizing the findings from the spectroscopic and chromatographic analyses. The collective evidence from these orthogonal techniques provides a high degree of confidence in the assigned structure.

The process involves:

Isolation: The impurity is either synthesized independently as a reference standard or isolated from a bulk batch of Valganciclovir using preparative chromatography. researchgate.net

Spectroscopic Analysis: The isolated impurity is then subjected to the full suite of spectroscopic analyses (NMR, MS, IR) as described in section 3.1.

Chromatographic Confirmation: The isolated and characterized impurity is then co-injected with a sample of the Valganciclovir API into the validated HPLC system. The retention time of the impurity peak in the API chromatogram must match that of the pure reference standard, confirming its identity.

A United States Patent explicitly notes the presence of "valganciclovir dimer" as a potential impurity and specifies that the final product should ideally be free of any detectable amount of it, underscoring the industrial and regulatory significance of these analytical procedures. google.com

Table 2: Key Identifying Information for this compound

Identifier Value Source
Chemical Name L-Valine, 1,1'-[methylenebis[imino(1,6-dihydro-6-oxo-9H-purine-2,9-diyl)methyleneoxy[2-(hydroxymethyl)-2,1-ethanediyl]]] ester pharmaffiliates.com
Molecular Formula C₂₉H₄₄N₁₂O₁₀ akjournals.comijpsonline.com
Molecular Weight ~720.75 g/mol akjournals.com

| CAS Number | 1401661-96-8 | pharmaffiliates.comakjournals.com |

Impurity Profiling and Degradation Pathway Analysis

Identification of Valganciclovir (B601543) N3,N3'-Methylene Dimer as a Pharmaceutical Impurity

This compound is available as a reference standard from various pharmaceutical suppliers, which is crucial for the development and validation of analytical methods aimed at detecting and quantifying it in bulk valganciclovir. cleanchemlab.comsimsonpharma.com The identification of such impurities is a critical step in ensuring the quality of the API. cleanchemlab.com

Table 1: Identification of Valganciclovir N3,N3'-Methylene Dimer

Identifier Value Source(s)
Chemical Name ((((Methylenebis(azanediyl))bis(6-oxo-3,6-dihydro-9H-purine-2,9-diyl))bis(methylene))bis(oxy))bis(3-hydroxypropane-2,1-diyl) (2S,2'S)-bis(2-amino-3-methylbutanoate) cleanchemlab.comsimsonpharma.com
CAS Number 1401661-96-8 simsonpharma.compharmaffiliates.compharmaffiliates.comnih.gov
Molecular Formula C₂₉H₄₄N₁₂O₁₀ simsonpharma.compharmaffiliates.comnih.gov
Molecular Weight 720.73 g/mol simsonpharma.comnih.gov
Synonyms L-Valine, 1,1′-[methylenebis[imino(1,6-dihydro-6-oxo-9H-purine-2,9-diyl)methyleneoxy[2-(hydroxymethyl)-2,1-ethanediyl]]] ester pharmaffiliates.comnih.gov

Formation Mechanisms of Dimeric Impurities

The formation of dimeric impurities in valganciclovir is often associated with the synthetic process. The this compound is structurally indicative of a condensation reaction between two molecules of valganciclovir and a single-carbon source. One plausible source for the methylene (B1212753) bridge is formaldehyde (B43269) or its equivalents, which may be present as a reagent or impurity in the manufacturing process. google.comscience.gov

The mechanism likely involves the reaction of formaldehyde with the secondary amine at the N3 position of the guanine (B1146940) base in two separate valganciclovir molecules, resulting in the formation of a stable methylene-linked dimer. The synthesis of valganciclovir can be complex, and side reactions, such as the formation of double esterification products or other impurities, are a known challenge. google.comresearchgate.net

Nitroso Dimer Impurities

A related substance of significant interest is the this compound Nitroso Impurity. synzeal.comaquigenbio.com This compound is a derivative of the methylene dimer where a nitroso group (-N=O) is attached. synzeal.com The chemical name for this impurity is 2-((2-((((9-(((1-((L-valyl)oxy)-3-hydroxypropan-2-yl)oxy)methyl)-6-oxo-6,9-dihydro-3H-purin-2-yl)(nitroso)amino)methyl)amino)-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy)-3-hydroxypropyl L-valinate. synzeal.com

The formation of nitrosamine (B1359907) impurities is a major concern in the pharmaceutical industry due to their potential carcinogenicity. The presence of secondary amine centers, as found in the methylene dimer, and a source of nitrosating agents (like nitrites) under acidic conditions can lead to the formation of such impurities. Like its parent dimer, this nitroso impurity is available as a reference standard for analytical and quality control purposes. synzeal.comaquigenbio.com

Table 2: Identification of this compound Nitroso Impurity

Identifier Value Source(s)
Chemical Name 2-((2-((((9-(((1-((L-valyl)oxy)-3-hydroxypropan-2-yl)oxy)methyl)-6-oxo-6,9-dihydro-3H-purin-2-yl)(nitroso)amino)methyl)amino)-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy)-3-hydroxypropyl L-valinate synzeal.com
Molecular Formula C₂₉H₄₃N₁₃O₁₁ synzeal.com
Molecular Weight 749.7 g/mol synzeal.com

Stability Studies and Degradation Kinetics

Comprehensive stability studies have been conducted on the active ingredient, valganciclovir, to understand its degradation profile under various conditions. nih.govnih.gov These studies show that valganciclovir's primary degradation pathway is hydrolysis, which breaks it down into ganciclovir (B1264) and L-valine. nih.govresearchgate.net The stability of valganciclovir is highly dependent on pH, with maximum stability observed in acidic conditions (pH 3.81), where the half-life is approximately 220 days at 37°C. nih.govresearchgate.net In neutral or basic solutions, hydrolysis occurs much more rapidly. nih.govresearchgate.net

However, specific studies detailing the stability and degradation kinetics of the this compound impurity itself are not extensively documented in publicly available literature. The stability of this impurity would be influenced by the same environmental conditions as the parent drug, existing within the same formulation.

Characterization of Degradation Products and Related Substances

The characterization of impurities is essential for quality control. This compound and its dihydrochloride (B599025) salt are well-characterized reference materials. pharmaffiliates.comfda.gov This characterization includes confirmation of their molecular formula and weight, which distinguishes them from the parent drug and other related substances.

While the degradation products of valganciclovir (ganciclovir and L-valine) are well-known, the specific compounds that may arise from the degradation of the N3,N3'-Methylene Dimer are not detailed in the reviewed literature. The characterization efforts are primarily focused on the identification and synthesis of the impurity itself to serve as a standard for analytical methods. researchgate.net These methods, such as High-Pressure Liquid Chromatography (HPLC), are used to ensure that the level of this and other impurities in the final drug product is below the established safety thresholds. nih.gov

Analytical Method Development and Validation for Valganciclovir N3,n3 Methylene Dimer

Chromatographic Quantification Methods

Chromatographic techniques are fundamental in separating and quantifying the Valganciclovir (B601543) N3,N3'-Methylene Dimer impurity from the active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reverse-phase HPLC (RP-HPLC) methods are the gold standard for the routine analysis of Valganciclovir and its impurities. These methods are developed to provide sufficient resolution between the main Valganciclovir peak and the peaks of various related substances, including the N3,N3'-Methylene Dimer.

The development of a successful HPLC method involves optimizing several parameters to achieve the desired separation. A typical method for Valganciclovir analysis, capable of detecting the dimer impurity, would utilize a C18 column. jpionline.org The mobile phase composition is a critical factor; a common approach is to use a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). jpionline.orgijnrd.org The pH of the aqueous phase is also carefully controlled to ensure good peak shape and separation. Detection is typically carried out using a UV detector, with the wavelength often set to 254 nm, where Valganciclovir exhibits significant absorbance. jpionline.orgijnrd.orgromanpub.com

While specific retention times for the dimer are not universally published and depend on the exact method conditions, the validation of these HPLC methods ensures that they are specific and capable of separating the dimer from Valganciclovir and other potential impurities.

Table 1: Representative HPLC Method Parameters for Valganciclovir Analysis

Parameter Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Ammonium Acetate Buffer (pH 3) and Methanol (55:45 v/v) ijnrd.org
Flow Rate 1 mL/min ijnrd.org
Detection Wavelength 254 nm ijnrd.org
Injection Volume 20 µL jpionline.org

| Column Temperature | Ambient jpionline.orgijnrd.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

For highly sensitive and selective detection, particularly at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are employed. nih.gov These methods couple the separation power of HPLC with the definitive identification capabilities of mass spectrometry.

In a typical LC-MS/MS method for Valganciclovir and its related compounds, an electrospray ionization (ESI) source is used to generate ions, which are then detected in positive ion multiple reaction monitoring (MRM) mode. nih.gov This approach provides excellent specificity and allows for the quantification of impurities at very low concentrations. The method involves sample preparation, often using solid-phase extraction, to remove interfering substances from the matrix, especially in biological samples. nih.gov The separation is achieved on a reverse-phase column, such as a Chromolith RP18e. nih.gov

The high selectivity of LC-MS makes it an invaluable tool for the structural elucidation and quantification of impurities like the Valganciclovir N3,N3'-Methylene Dimer, especially when co-elution might be an issue in standard HPLC-UV methods.

Table 2: LC-MS/MS Parameters for Valganciclovir Analysis

Parameter Conditions
Separation Column Chromolith RP18e nih.gov
Mobile Phase Water, Trifluoroacetic Acid (1M, pH 4.4), and Methanol (29.9:0.1:70, v/v) nih.gov
Ionization Electrospray Ionization (ESI), Positive Ion Mode nih.gov

| Detection | Multiple Reaction Monitoring (MRM) nih.gov |

Spectrophotometric Analytical Techniques

UV-Visible spectrophotometry is a simpler and more economical technique used for the quantitative analysis of Valganciclovir in bulk and dosage forms. romanpub.comijcpa.in The method is based on the measurement of the absorbance of the drug at its wavelength of maximum absorbance (λmax). For Valganciclovir, the λmax is typically observed around 252 nm to 254 nm in solvents like methanol or distilled water. ijnrd.orgromanpub.comactascientific.com

However, spectrophotometric methods lack the specificity required to distinguish between the API and its structurally similar impurities, such as the this compound. This is because the chromophores of the API and the impurity are often identical or very similar, leading to overlapping absorption spectra. Therefore, while useful for assaying the total amount of the drug, this technique is not suitable for the individual quantification of the dimer impurity.

Method Validation Parameters and Performance Characteristics

The validation of analytical methods is a regulatory requirement to ensure that the method is reliable, reproducible, and accurate for its intended purpose. The validation of HPLC and LC-MS methods for Valganciclovir analysis, which includes the quantification of the N3,N3'-Methylene Dimer, is performed according to the International Council for Harmonisation (ICH) guidelines.

Key validation parameters include:

Linearity: The ability of the method to elicit results that are directly proportional to the concentration of the analyte within a given range. For Valganciclovir, linearity is often established over a concentration range such as 5-30 µg/mL. ijnrd.orgromanpub.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with acceptance criteria typically between 98-102%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD), which should be less than 2%. ijnrd.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Valganciclovir, reported LOD and LOQ values can be as low as 0.52 µg/mL and 1.58 µg/mL, respectively, by HPLC. ijnrd.org

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijnrd.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. jpionline.org

Table 3: Summary of Method Validation Parameters for Valganciclovir Analysis

Parameter Typical Value/Range
Linearity Range 5-30 µg/mL ijnrd.orgromanpub.com
Correlation Coefficient (r²) > 0.998 ijnrd.org
Accuracy (% Recovery) 99.43% - 101.15% jpionline.orgijnrd.org
Precision (%RSD) < 2% ijnrd.org
LOD 0.52 µg/mL ijnrd.org

| LOQ | 1.58 µg/mL ijnrd.org |

Reference Standard Applications in Quality Control

The availability of a well-characterized reference standard for this compound is essential for quality control (QC) applications. cleanchemlab.com This reference material serves several critical purposes in the analytical workflow:

Peak Identification: It is used to confirm the identity of the impurity peak in a chromatogram by comparing its retention time with that of the known reference standard under the same analytical conditions.

Quantification: The reference standard is used to prepare calibration curves or as a single-point standard to accurately quantify the amount of the dimer impurity present in a test sample of the Valganciclovir API or drug product.

Method Development and Validation: It is a prerequisite for developing and validating specific and accurate analytical methods for impurity profiling. cleanchemlab.comsynzeal.com

Suppliers of pharmaceutical reference standards provide this compound with a certificate of analysis that includes comprehensive characterization data, ensuring its suitability for regulatory purposes and commercial production support. cleanchemlab.comsynzeal.com

Table 4: Mentioned Chemical Compounds

Compound Name
Valganciclovir
This compound
Acetonitrile
Methanol
Ammonium Acetate
Trifluoroacetic Acid

Preclinical Pharmacokinetics and Metabolism Studies Non Clinical Focus

Metabolic Transformation Pathways of the Dimer

Specific metabolic transformation pathways for Valganciclovir (B601543) N3,N3'-Methylene Dimer have not been delineated in published non-clinical studies. However, based on the known metabolism of the parent drug, valganciclovir, it is highly probable that the dimer undergoes analogous enzymatic processes.

Valganciclovir is a prodrug that is rapidly and extensively hydrolyzed to its active form, ganciclovir (B1264), and the amino acid L-valine by esterases in the intestinal wall and the liver. This conversion is a critical step for the bioavailability of ganciclovir when administered orally as valganciclovir. While no specific studies on the dimer are available, it is hypothesized that the Valganciclovir N3,N3'-Methylene Dimer, which contains two valyl ester moieties, would also be subject to enzymatic hydrolysis. This process would likely cleave the valyl esters, resulting in the formation of a corresponding methylene (B1212753) dimer of ganciclovir.

The hydrolysis of the parent compound, valganciclovir, is mediated by esterases present in high concentrations in the liver and intestines. These enzymes efficiently convert valganciclovir to ganciclovir. It is reasonable to extrapolate that these same hepatic and intestinal esterases would be responsible for the metabolic conversion of the this compound. The rate and extent of this hydrolysis for the dimer, however, have not been determined in preclinical models.

In Vitro Absorption and Distribution Characteristics

There is a lack of specific in vitro absorption and distribution studies for this compound. For the parent compound, valganciclovir, it is actively transported across the intestinal epithelium by peptide transporters, which contributes to its enhanced oral bioavailability compared to ganciclovir. The absorption characteristics of the dimer would likely be influenced by its larger molecular size and different physicochemical properties, but specific data from in vitro models such as Caco-2 cell permeability assays are not available.

Regarding distribution, after conversion to ganciclovir, the active drug is distributed throughout the body. The plasma protein binding of ganciclovir is low. The distribution characteristics of the potential ganciclovir methylene dimer metabolite that would be formed from the hydrolysis of the valganciclovir dimer are unknown.

Excretion Routes of Related Metabolites

The excretion of this compound and its potential metabolites has not been investigated in preclinical studies. The primary route of elimination for the active metabolite of the parent drug, ganciclovir, is renal excretion. Ganciclovir is cleared from the body primarily by glomerular filtration and active tubular secretion. It is plausible that the metabolites of the this compound, particularly the potential ganciclovir methylene dimer, would also be excreted via the kidneys.

Comparative Pharmacokinetics with Parent Compounds (Non-Clinical Models)

A direct comparative pharmacokinetic study of this compound with its parent compounds, valganciclovir and ganciclovir, in non-clinical models has not been reported in the available literature. Such a study would be necessary to understand the relative absorption, distribution, metabolism, and excretion (ADME) profiles.

The pharmacokinetic profile of valganciclovir in non-clinical models is well-characterized and demonstrates a significant improvement in the oral bioavailability of ganciclovir. The table below summarizes key pharmacokinetic parameters for valganciclovir and ganciclovir in a relevant non-clinical species, which would serve as a benchmark for any future studies on the dimer.

Table 1: Illustrative Pharmacokinetic Parameters of Valganciclovir and Ganciclovir in a Non-Clinical Model This table is a representative example and does not reflect data from a single specific study.

ParameterValganciclovir (Oral)Ganciclovir (Oral)
Bioavailability of Ganciclovir (%)~60%<10%
Tmax of Ganciclovir (h)1-31-2
Cmax of Ganciclovir (µg/mL)Dose-dependentDose-dependent
AUC of Ganciclovir (µg·h/mL)Significantly higherLower

Without specific preclinical data for this compound, a meaningful comparison of its pharmacokinetic profile to that of valganciclovir and ganciclovir cannot be made.

Cellular and Molecular Mechanisms of Action Preclinical Focus

Antiviral Activity in In Vitro Systems

There is currently no publicly available scientific literature detailing the in vitro antiviral activity of Valganciclovir (B601543) N3,N3'-Methylene Dimer against any type of virus.

Information regarding the capacity of Valganciclovir N3,N3'-Methylene Dimer to inhibit viral DNA synthesis is not available in published preclinical studies.

There are no documented studies on the interaction between this compound and viral DNA polymerases.

Cellular Uptake and Intracellular Processing

The mechanisms of cellular uptake and subsequent intracellular processing for this compound have not been described in the available scientific literature.

Phosphorylation Pathways and Triphosphate Formation

Details on the phosphorylation pathways and the potential formation of a triphosphate metabolite of this compound are absent from current scientific records.

Interaction with Cellular Targets and Pathways

While computational toxicology predictions from sources like PubChem suggest potential hazards such as mutagenicity, carcinogenicity, and reproductive toxicity, there are no specific preclinical studies available that detail the interaction of this compound with specific cellular targets or pathways to substantiate these predictions.

Structure Activity Relationship Sar Studies of Valganciclovir N3,n3 Methylene Dimer

Relationship between Dimeric Structure and Antiviral Potency

The formation of a methylene-linked dimer at the N3 position of the guanine (B1146940) base introduces a significant structural modification compared to the monomeric form of Valganciclovir (B601543). This dimerization is likely to have a profound impact on the molecule's interaction with viral and cellular enzymes, which are crucial for its antiviral activity.

The antiviral mechanism of Ganciclovir (B1264), the active form of Valganciclovir, involves a three-step phosphorylation process to form Ganciclovir triphosphate. This active metabolite then competitively inhibits the incorporation of deoxyguanosine triphosphate (dGTP) into viral DNA by viral DNA polymerase, ultimately leading to the termination of viral DNA elongation.

The presence of the bulky dimeric structure in Valganciclovir N3,N3'-Methylene Dimer could sterically hinder the initial phosphorylation step by viral kinases, such as the UL97 protein kinase in human cytomegalovirus (HCMV). Efficient phosphorylation is a critical determinant of antiviral potency. Any interference with this process would likely lead to a significant reduction or complete loss of antiviral activity.

Furthermore, even if phosphorylation were to occur, the dimeric triphosphate analogue would face challenges in binding to the active site of viral DNA polymerase. The spatial constraints imposed by the methylene (B1212753) bridge and the second valganciclovir unit would likely prevent the molecule from adopting the necessary conformation to act as a substrate for the polymerase.

Table 1: Postulated Impact of Dimerization on Antiviral Activity

Molecular FeatureGanciclovir/ValganciclovirThis compoundPostulated Effect on Antiviral Potency
Structure MonomericDimeric (Methylene-linked at N3)Significant alteration of molecular size and shape.
Phosphorylation Efficiently phosphorylated by viral and cellular kinases.Potentially inhibited due to steric hindrance at the phosphorylation site.Reduced formation of the active triphosphate metabolite.
DNA Polymerase Interaction Ganciclovir triphosphate mimics dGTP and binds to the active site.Dimeric structure likely prevents effective binding to the polymerase active site.Impaired inhibition of viral DNA synthesis.
Overall Antiviral Activity PotentExpected to be significantly lower or absent.Loss of therapeutic efficacy.

Comparative SAR with Ganciclovir and Valganciclovir Analogues

The structure-activity relationship of Ganciclovir and its analogues has been extensively studied. Key structural features essential for antiviral activity include the acyclic side chain and the guanine base. Modifications to either of these components can drastically alter the compound's biological profile.

For instance, the presence of the hydroxyl groups on the acyclic side chain is critical for phosphorylation. The L-valyl ester in Valganciclovir at the 5'-hydroxyl position enhances oral bioavailability but is cleaved in vivo to release the active Ganciclovir.

In the case of this compound, the modification is on the purine (B94841) base itself. The N3 position of guanine is involved in the Watson-Crick base pairing with cytosine. The linkage of two Valganciclovir molecules through a methylene bridge at this position would disrupt the hydrogen bonding capabilities required for proper incorporation into the DNA strand, further compromising any potential antiviral effect.

Studies on other N-substituted Ganciclovir analogues have generally shown a decrease in antiviral activity. Therefore, it is highly probable that the N3,N3'-methylene dimerization would result in a compound with significantly diminished or no antiviral potency compared to Ganciclovir and Valganciclovir.

Table 2: Comparative Antiviral Activity Data (Hypothetical)

CompoundModificationKey SAR FeatureExpected Antiviral Potency (IC₅₀ against HCMV)
Ganciclovir -Parent drug with essential structural motifs.High (e.g., 0.5 - 2.0 µM)
Valganciclovir L-valyl ester prodrugEnhanced bioavailability, releases Ganciclovir in vivo.High (as a prodrug)
This compound Dimerization at N3 of the guanine baseDisruption of base pairing and potential steric hindrance for enzymatic activation.Very Low to Inactive (>100 µM)

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a crucial role in the biological activity of nucleoside analogues. The spatial arrangement of atoms can significantly affect enzyme-substrate interactions and, consequently, the therapeutic efficacy of a drug.

In Valganciclovir, the L-valine ester exists as a mixture of two diastereomers due to the chiral center in the valine residue and the prochiral nature of the Ganciclovir side chain. The specific stereoconfiguration of these diastereomers can influence the rate of enzymatic cleavage to release Ganciclovir.

For this compound, the molecule would contain multiple chiral centers, leading to a complex mixture of stereoisomers. Each of these isomers could exhibit different biological properties, although, as previously discussed, it is anticipated that all stereoisomers would have significantly reduced antiviral activity.

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools used to predict the interaction between a ligand, such as Valganciclovir (B601543) N3,N3'-Methylene Dimer, and a biological target at the atomic level. These in silico techniques are crucial in drug discovery and development for elucidating mechanisms of action and for designing novel therapeutic agents.

Ligand-Target Interactions (e.g., viral enzymes, DNA)

Valganciclovir N3,N3'-Methylene Dimer, as an impurity and derivative of Valganciclovir, is anticipated to interact with similar biological targets as its parent compound, Ganciclovir (B1264). The primary targets for Ganciclovir are viral enzymes, particularly viral thymidine kinase and DNA polymerase, as well as DNA itself.

Molecular docking simulations can be employed to predict the binding affinity and orientation of the dimer within the active sites of these viral enzymes. For instance, studies on Ganciclovir have shown its ability to bind to the active site of viral DNA polymerase, leading to the termination of viral DNA elongation. A similar mechanism could be hypothesized for the methylene (B1212753) dimer. Docking studies would involve preparing the three-dimensional structures of the ligand and the target protein, followed by the use of algorithms to explore possible binding modes and score them based on energy functions.

Furthermore, computational studies on Valganciclovir have demonstrated its interaction with calf thymus DNA through a groove-binding mode nih.gov. It is plausible that the N3,N3'-Methylene Dimer could also interact with DNA. Molecular docking could help elucidate the preferred binding sites and the nature of the interactions, such as hydrogen bonds and van der Waals forces, between the dimer and the DNA molecule.

A hypothetical docking study of this compound with a viral DNA polymerase might yield results as summarized in the interactive table below.

Target EnzymePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Viral DNA Polymerase-8.5Aspartic Acid, Tyrosine, ArginineHydrogen Bonding, Pi-Alkyl Interactions
Viral Thymidine Kinase-7.2Glutamic Acid, Leucine, PhenylalanineHydrogen Bonding, Hydrophobic Interactions
DNA (minor groove)-9.1Adenine, ThymineHydrogen Bonding, van der Waals Forces

Conformational Analysis and Stability Predictions

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its biological activity. For a molecule as complex as this compound, with multiple rotatable bonds, a thorough conformational search is necessary to identify the low-energy, biologically relevant conformers.

Theoretical conformational analysis can be performed using computational methods such as molecular mechanics or quantum mechanics. These studies can identify stable structures and analyze various conformational parameters. Such analyses have been conducted for other antiviral nucleoside analogues to understand their structural differences and potential behavior. The insights from these studies can be extrapolated to predict the conformational preferences of the methylene dimer. The stability of different conformers can be predicted by calculating their relative energies. The most stable conformers are those with the lowest energy, and these are often the ones that are most populated and biologically active.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. DFT calculations could be used to optimize the geometry of this compound and to calculate various molecular properties.

These calculations can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. Such calculations have been performed for Ganciclovir and its derivatives to understand their electronic behavior.

The table below presents hypothetical results from a DFT calculation on this compound.

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment5.7 Debye
Total Energy-2589.4 Hartree

In Silico Prediction of Biotransformation Pathways

Valganciclovir is a prodrug that is rapidly converted to Ganciclovir by esterases in the intestine and liver. While the primary metabolic pathway of the parent drug is known, the biotransformation of the N3,N3'-Methylene Dimer impurity is not well-characterized. In silico tools can be utilized to predict the potential metabolic fate of this compound.

Dynamics and Energy Landscapes of Related Systems

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of molecules over time. While specific MD studies on this compound are not available, the principles of this technique can be applied to understand its potential dynamics and interactions.

MD simulations could be used to study the stability of the dimer when bound to its biological target, such as a viral enzyme or DNA. By simulating the movements of atoms over a period of time, researchers can observe how the ligand-target complex behaves and assess the stability of the binding interactions. Furthermore, MD simulations can be used to explore the conformational energy landscape of the dimer. The energy landscape provides a map of all possible conformations of a molecule and their corresponding energies. Understanding the energy landscape is crucial for comprehending the molecule's flexibility and how it transitions between different conformational states, which can be essential for its biological function.

Q & A

Basic Research Questions

Q. How can the structural identity of Valganciclovir N3,N3'-Methylene Dimer be confirmed experimentally?

  • Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For NMR, focus on resolving the methylene bridge (N3–CH₂–N3') and coupling patterns between the valganciclovir monomers. HRMS can confirm the molecular formula (C₂₉H₄₄N₁₂O₁₀; m/z 720.3303) . X-ray diffraction provides definitive proof of dimeric geometry, particularly the spatial arrangement of the methylene linkage .

Q. What analytical techniques are recommended for assessing the purity of this compound in research samples?

  • Methodological Answer : Reverse-phase HPLC with UV detection at 254 nm is optimal. Use a C18 column (4.6 mm × 15 cm, 5 µm packing) and a mobile phase of triethylamine buffer (pH 3.0) and methanol (93:7 v/v). Validate the method by ensuring resolution from related impurities like ganciclovir mono-N-methylvaline (resolution ≥2.0) and monitor column efficiency (>3000 theoretical plates) .

Q. How should researchers handle stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies under thermal (40–60°C), photolytic (ICH Q1B guidelines), and hydrolytic (acid/base/neutral) stress. Analyze degradation products via LC-MS to identify cleavage pathways (e.g., methylene bridge hydrolysis). Store samples in sealed containers at 2–8°C to minimize dimer dissociation .

Advanced Research Questions

Q. What synthetic challenges arise during the preparation of this compound, and how can they be mitigated?

  • Methodological Answer : Key challenges include regioselective methylene bridging at the N3 positions and avoiding over-alkylation. Optimize reaction conditions using formaldehyde equivalents (e.g., paraformaldehyde) in anhydrous solvents (e.g., DMF) under inert atmospheres. Monitor reaction progress via TLC or in-situ FTIR to detect intermediate imine formation. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the dimer .

Q. How can computational methods elucidate the dimer’s intermolecular interactions and stability?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to evaluate the methylene bridge’s electronic environment and dimer stability. Compare hydrogen-bonding patterns (e.g., between HMX/DMF heterodimers) with experimental crystallographic data . Molecular dynamics simulations in aqueous solutions can predict aggregation behavior and solubility limitations .

Q. What mechanistic insights explain the dimer’s role as a synthetic impurity in Valganciclovir Hydrochloride production?

  • Methodological Answer : The dimer forms via nucleophilic attack of valganciclovir’s N3 amine on formaldehyde during synthesis. To minimize its formation, control pH (<6.0) and limit formaldehyde equivalents. Use preparative HPLC (as in Pharmacopeial methods) to separate the dimer from the monomeric API. Quantify residual dimer levels at ≤0.1% per ICH Q3A guidelines .

Q. How does the dimer’s pharmacokinetic profile differ from monomeric Valganciclovir, and what assays are suitable for comparative studies?

  • Methodological Answer : Conduct in vitro permeability assays (e.g., Caco-2 cell monolayers) to compare bioavailability. Use LC-MS/MS for plasma pharmacokinetics in rodent models, monitoring dimer-specific fragments (e.g., m/z 720→263 transition). Note: The dimer’s larger size and reduced esterase susceptibility may delay hydrolysis to ganciclovir .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。